molecular formula C5H12ClNO3 B2850507 4-Amino-3-methoxybutanoic acid hydrochloride CAS No. 104671-73-0

4-Amino-3-methoxybutanoic acid hydrochloride

Cat. No.: B2850507
CAS No.: 104671-73-0
M. Wt: 169.61
InChI Key: RBPHTHXIQIIPJQ-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybutanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is a derivative of butanoic acid, featuring an amino group at the fourth position and a methoxy group at the third position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxybutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methoxybutanoic acid.

    Amination: The 3-methoxybutanoic acid is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group at the fourth position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where the amino or methoxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-Amino-3-methoxybutanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects in various medical conditions, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Amino-3-methoxybutanoic acid: The free base form without the hydrochloride salt.

    3-Amino-4-methoxybutanoic acid: An isomer with the amino and methoxy groups swapped.

    4-Amino-3-hydroxybutanoic acid: A derivative with a hydroxyl group instead of a methoxy group.

Uniqueness: 4-Amino-3-methoxybutanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups in specific positions allows for unique interactions and reactivity compared to its isomers and derivatives.

Properties

IUPAC Name

4-amino-3-methoxybutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPHTHXIQIIPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104671-73-0
Record name 4-amino-3-methoxybutanoic acid hydrochloride
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